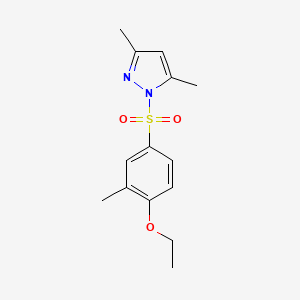

1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-5-19-14-7-6-13(8-10(14)2)20(17,18)16-12(4)9-11(3)15-16/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKDYVMVSIVHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzenesulfonyl chloride and 3,5-dimethylpyrazole.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-ethoxy-3-methylbenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpyrazole in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Automation: Integrating automated systems for precise control over reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding sulfoxides.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

Oxidation Products: Sulfone derivatives.

Reduction Products: Sulfoxides.

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various physiological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Key Observations :

- Alkoxy Chains : Ethoxy (target compound) vs. propoxy () influence lipophilicity; longer chains (e.g., propoxy) may improve membrane permeability but reduce solubility.

- Planarity vs. Flexibility : The dihydropyrazole in introduces conformational constraints, whereas fully aromatic pyrazoles (e.g., target compound) favor planar interactions with enzymes or receptors.

Physical and Chemical Properties

- Density and Boiling Points : Chloro and bromo substituents increase density (e.g., 1.31 g/cm³ for ) compared to the target compound’s predicted lower density. Longer alkoxy chains (e.g., propoxy) elevate boiling points due to increased van der Waals interactions .

- Acidity : Predicted pKa values (e.g., -4.49 for ) indicate strong electron-withdrawing effects from sulfonyl groups, enhancing stability under physiological conditions.

Biological Activity

1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H17N3O3S

- Molecular Weight : 293.36 g/mol

- Structure : The compound features a pyrazole ring substituted with a sulfonyl group and an ethoxy-methylphenyl moiety.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain pyrazole carboxamides demonstrated notable antifungal activity against phytopathogenic fungi such as Cytospora sp. and Fusarium solani .

Anti-inflammatory Effects

In vitro studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives similar to the target compound showed up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.

Antiproliferative Activity

Recent studies have assessed the antiproliferative effects of pyrazole derivatives on cancer cell lines. For instance, a series of pyrazole sulfonamide derivatives were evaluated for their ability to inhibit cell growth in U937 cells, revealing promising results with IC50 values indicating effective cytotoxicity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act by:

- Inhibition of Enzymatic Activity : Pyrazoles are known to inhibit various enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production : The compound appears to reduce levels of pro-inflammatory cytokines.

- Interference with Cell Cycle Progression : Certain derivatives have been shown to induce cell cycle arrest in cancer cells.

Case Studies

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole?

The compound can be synthesized via sulfonylation of a pyrazole precursor. A typical approach involves reacting 3,5-dimethyl-1H-pyrazole with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Monitoring the reaction progress via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the sulfonylated product .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Key techniques include:

- H/C NMR : To confirm substitution patterns and sulfonyl group integration.

- FTIR : Identification of sulfonyl S=O stretches (~1350–1150 cm) and pyrazole ring vibrations.

- High-resolution mass spectrometry (HRMS) : For molecular ion verification.

- X-ray crystallography : To resolve ambiguities in stereoelectronic effects (if crystallizable) .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

Solvent selection (e.g., dichloromethane/hexane or methanol/water mixtures) and slow evaporation techniques are recommended. For sulfonylated pyrazoles, hydrogen-bonding interactions between the sulfonyl oxygen and solvent molecules often facilitate crystal growth. Use of SHELXL for structure refinement and ORTEP-3 for visualization ensures accurate atomic displacement parameter modeling .

Q. What computational tools are suitable for preliminary conformational analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict optimized geometries, electrostatic potential surfaces, and frontier molecular orbitals. Software like Gaussian or ORCA is commonly used to correlate electronic properties with observed reactivity .

Advanced Research Questions

Q. How do electronic effects of the 4-ethoxy-3-methylphenyl sulfonyl group influence regioselectivity in subsequent reactions?

The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic attacks to the pyrazole ring’s electron-deficient positions (e.g., C-4). Steric hindrance from the 3-methyl and 4-ethoxy substituents further modulates reactivity, favoring para-substitution in aromatic systems. Competitive experiments with isotopic labeling or Hammett plots can quantify these effects .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Re-evaluate binding assays : Ensure target protein purity and correct buffer conditions.

- Molecular dynamics simulations : Assess ligand-protein binding stability over time.

- Metabolite profiling : Check for in situ degradation or off-target interactions. Cross-validation with analogous compounds (e.g., 3,5-diphenyl-1H-pyrazole derivatives) can identify structural determinants of activity .

Q. How can crystallographic disorder in the sulfonyl group be addressed during refinement?

In SHELXL, apply PART instructions to model disordered atoms. Use ISOR and SIMU restraints to mitigate unrealistic thermal motion. Validate the final model with checkCIF to flag geometric outliers (e.g., bond length deviations > 3σ) .

Q. What mechanistic insights can be gained from kinetic studies of sulfonamide hydrolysis in this compound?

pH-dependent hydrolysis experiments (monitored via HPLC or F NMR if fluorinated analogs are used) reveal whether cleavage proceeds via nucleophilic attack at the sulfur atom. Activation energy calculations (Arrhenius plots) differentiate between acid-catalyzed and base-mediated pathways .

Q. How does the sulfonyl group impact the compound’s pharmacokinetic properties in preclinical models?

- LogP measurements : Evaluate lipophilicity changes relative to non-sulfonylated analogs.

- Plasma protein binding assays : Use equilibrium dialysis to assess affinity for serum albumin.

- CYP450 inhibition screening : Identify metabolic stability risks. Comparative studies with 3,5-dimethyl-1H-pyrazole derivatives highlight sulfonation’s role in bioavailability .

Q. What crystallographic metrics validate the absence of twinning in high-resolution structures?

Analyze the Flack parameter (near 0 or 1) and check for systematic absences in diffraction data. For SHELXL-refined structures, a BASF value < 10% indicates minimal twinning. Use PLATON’s TWINROTMAT to detect hidden twin laws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.